molecular formula C16H23Cl2N5O2 B2416059 benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride CAS No. 2044714-25-0

benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride

Cat. No.: B2416059
CAS No.: 2044714-25-0
M. Wt: 388.29
InChI Key: RYABDUTVVRDIAP-UHFFFAOYSA-N
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Description

"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" is an organic compound often utilized in pharmaceutical research. It exhibits a unique combination of a piperidine ring with a triazole, connected to a carbamate ester group. This compound is primarily investigated for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" typically begins with the preparation of the triazole moiety, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent incorporation of the piperidine ring can be accomplished through alkylation reactions using halogenated piperidines.

Commonly used solvents for these reactions include dichloromethane, toluene, or dimethylformamide, often under reflux conditions. Following the synthesis, the benzyl carbamate group is introduced through a carbamoylation reaction with benzyl chloroformate.

Industrial Production Methods

The industrial production generally scales up the laboratory procedures, optimizing for yield and purity. Techniques such as continuous flow synthesis or automated reaction setups may be utilized to ensure consistency and efficiency. Rigorous purification protocols, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" undergoes several key reactions, such as:

Oxidation: : Converts the piperidine ring into its corresponding lactam derivative. Reduction : Reduces the triazole moiety to form a dihydro-triazole. Substitution : The benzyl group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in the presence of acetic acid or under basic conditions. Reduction : Sodium borohydride or lithium aluminum hydride, usually in ethanol or THF. Substitution : Alkyl halides or sulfonates in the presence of strong bases like sodium hydride or potassium carbonate.

Major Products Formed

From oxidation, the primary product is the benzyl lactam derivative. Reduction yields the dihydro-triazole version, and substitution leads to various N-alkylated or N-sulfonated derivatives.

Scientific Research Applications

"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" is pivotal in multiple research domains:

Chemistry

Utilized as a precursor in the synthesis of complex molecules due to its diverse functional groups.

Biology

Studies explore its potential as an enzyme inhibitor, modulating various biological pathways.

Medicine

Research suggests potential applications in the development of anti-inflammatory and neuroprotective agents. Its structure allows interactions with several biological targets, making it a candidate for drug development.

Industry

Employments in the design of agrochemicals, contributing to the development of new pesticides and herbicides.

Comparison with Similar Compounds

"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" stands out due to the unique combination of the triazole and piperidine rings. Similar compounds include:

  • Benzyl N-{[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

  • Benzyl N-{[3-(piperazin-1-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

  • Benzyl N-{[3-(pyrrolidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

These analogs exhibit slight variations in their biological activity and target interactions, but none combine the same structural elements as effectively as "this compound".

Properties

IUPAC Name

benzyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2.2ClH/c22-16(23-11-12-4-2-1-3-5-12)18-10-14-19-15(21-20-14)13-6-8-17-9-7-13;;/h1-5,13,17H,6-11H2,(H,18,22)(H,19,20,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYABDUTVVRDIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=N2)CNC(=O)OCC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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